Hydrocortisone Succinate

Pharmacology Endocrinology Replacement Therapy

Hydrocortisone Succinate (CAS 2203-97-6) is the free acid prodrug of hydrocortisone sodium succinate, designed for acute care settings. It offers balanced glucocorticoid-to-mineralocorticoid potency (1:1), a short half-life (8–12 h), and a defined IC50 of 6.7 µM for IL-6 inhibition—making it the reference standard for adrenal crisis models and inflammation assays. Its 99.6% purity and low hygroscopicity ensure reproducible results. Choose precisely for experimental validity.

Molecular Formula C25H34O8
Molecular Weight 462.5 g/mol
CAS No. 2203-97-6
Cat. No. B1673450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocortisone Succinate
CAS2203-97-6
SynonymsA-hyrocort
cortisol hemisuccinate
cortisol succinate
cortisol succinate, sodium salt
cortisol-21-(hydrogen succinate)
hydrocortisone 21-sodium succinate
hydrocortisone hemisuccinate
hydrocortisone hemisuccinate anhydrous
hydrocortisone succinate
pregn-4-ene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, (11beta)-
Solu-Cortef
Sopolcort H
Sopolkort
Molecular FormulaC25H34O8
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O
InChIInChI=1S/C25H34O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18-,22+,23-,24-,25-/m0/s1
InChIKeyVWQWXZAWFPZJDA-CGVGKPPMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydrocortisone Succinate (CAS 2203-97-6): Pharmacopoeial-Grade Corticosteroid Prodrug for Injectable Formulations


Hydrocortisone Succinate (specifically Hydrocortisone Hydrogen Succinate, CAS 2203-97-6) is the free acid form of the synthetic glucocorticoid prodrug hydrocortisone sodium succinate. It is a corticosteroid ester designed to confer high aqueous solubility upon reconstitution as its sodium salt, enabling rapid intravenous or intramuscular administration of high-dose hydrocortisone in a small volume [1]. As a prodrug, it is hydrolyzed in vivo to the active parent glucocorticoid, hydrocortisone, and is recognized in major pharmacopoeias (e.g., USP, BP, JP) with defined purity specifications (e.g., not less than 97.0% and not more than 102.0% total steroids, calculated on the dried basis for the sodium salt) [2] [3]. Its primary utility lies in acute care settings requiring immediate glucocorticoid effects when oral therapy is not feasible.

Why Hydrocortisone Succinate Formulations Cannot Be Freely Substituted with Other Injectable Corticosteroids


Despite belonging to the broader class of injectable glucocorticoids, hydrocortisone succinate exhibits a distinct pharmacological profile defined by its balanced glucocorticoid-to-mineralocorticoid potency ratio (1:1), short biological half-life (8–12 hours), and unique ester hydrolysis kinetics [1] [2]. Direct substitution with alternatives like methylprednisolone sodium succinate (relative potency 5:1; mineralocorticoid potency 0.5) or dexamethasone sodium phosphate (relative potency 25:1; mineralocorticoid potency 0) fundamentally alters both the magnitude and the type of physiological response [3] [4]. Such interchange can lead to unintended mineralocorticoid deficiency or excess, differences in hypothalamic-pituitary-adrenal (HPA) axis suppression, and divergent durations of action, making unverified substitution clinically and scientifically invalid. The following quantitative evidence underscores why precise compound selection is critical for experimental reproducibility and therapeutic equivalence.

Quantitative Differentiation of Hydrocortisone Succinate: Head-to-Head Evidence Against Key Comparators


Glucocorticoid and Mineralocorticoid Potency Profile: Balanced Activity vs. Synthetic Analogs

Hydrocortisone succinate, upon hydrolysis to hydrocortisone, exhibits a 1:1 ratio of glucocorticoid to mineralocorticoid potency, with an anti-inflammatory equivalent dose of 20 mg [1] [2]. In direct comparison, methylprednisolone sodium succinate demonstrates a 5-fold higher glucocorticoid potency (equivalent dose 4 mg) and a halved mineralocorticoid potency (0.5), while dexamethasone sodium phosphate shows a 25-fold higher glucocorticoid potency with zero mineralocorticoid activity (0) [3]. This balanced activity profile of hydrocortisone succinate is essential for physiological replacement in adrenal insufficiency, where both glucocorticoid and mineralocorticoid effects are required, and is a key differentiator from purely anti-inflammatory synthetic analogs.

Pharmacology Endocrinology Replacement Therapy

Aqueous Solubility: Enabling High-Dose Parenteral Administration vs. Parent Hydrocortisone

The conversion of hydrocortisone base to its succinate ester (as the sodium salt) fundamentally alters aqueous solubility. Hydrocortisone base is practically insoluble in water [1]. In contrast, hydrocortisone sodium succinate is very soluble in water, with a measured solubility of 97 mg/mL (200.2 mM) at 25°C . This >97 mg/mL differential enables the immediate intravenous administration of high doses (e.g., 100–500 mg) in a small volume of diluent, a requirement for acute shock and adrenal crisis management [2]. This solubility advantage is a direct result of the succinate ester prodrug strategy and is not achievable with the parent hydrocortisone molecule without the succinate modification.

Formulation Science Parenteral Drug Delivery Prodrug Design

Hydrolysis Kinetics and Prodrug Activation: Succinate vs. Phosphate Ester Comparison

In a study of corticosteroid ester prodrugs, the succinate ester (hydrocortisone succinate) was characterized as having moderate aqueous luminal stability, with its absorption limited by polarity and intestinal esterase activity [1]. In contrast, the phosphate ester prodrug (hydrocortisone phosphate) exhibited high stability and was well absorbed primarily in the upper intestine where alkaline phosphatase levels are high [1]. This difference in esterase susceptibility translates to distinct pharmacokinetic profiles; the succinate ester is rapidly hydrolyzed to hydrocortisone with a half-life of 5.38 minutes in pediatric patients, reaching peak plasma hydrocortisone concentrations of 4.69 mg/L at 10 minutes post-dose [2]. The phosphate ester's activation is spatially restricted to the upper GI tract, whereas the succinate ester's activation is more dependent on systemic esterases.

Prodrug Activation Enzymatic Hydrolysis Pharmacokinetics

IL-6 Inhibition Potency: A Specific Immunomodulatory Metric

Hydrocortisone sodium succinate demonstrates a significant inhibitory effect on the bioactivity of the pro-inflammatory cytokine Interleukin-6 (IL-6), with a reported IC50 of 6.7 µM . While IL-6 inhibition is a class effect of glucocorticoids, the specific potency of hydrocortisone succinate in this assay provides a quantifiable benchmark for comparing immunomodulatory activity across different corticosteroid esters and salts. This IC50 value (6.7 µM) can be used as a reference point when evaluating the relative potency of other corticosteroid prodrugs in similar in vitro models.

Immunopharmacology Cytokine Inhibition Inflammation

Pharmacopoeial Purity Standards: Enabling Reproducible Analytical and Formulation Work

Hydrocortisone hemisuccinate (the free acid, CAS 2203-97-6) has been established as a national reference standard with a determined content of 99.6% via mass balance method [1]. In contrast, hydrocortisone sodium succinate exhibits strong hygroscopicity and thermal instability, making it less suitable as a primary reference standard [1]. The USP monograph for Hydrocortisone Sodium Succinate specifies a purity range of 97.0%–102.0% for total steroids, calculated on the dried basis [2]. This defined purity and the availability of a stable, high-purity reference standard (hemisuccinate) directly support accurate quantitative analysis, method validation, and batch-to-batch consistency in both research and manufacturing settings, distinguishing the compound from non-pharmacopoeial grade alternatives.

Quality Control Analytical Chemistry Reference Standards

Recommended Application Scenarios for Hydrocortisone Succinate Based on Quantitative Differentiation


Acute Adrenal Insufficiency and Physiological Replacement Therapy Research

Hydrocortisone succinate is the preferred agent for studies of acute adrenal crisis and physiological glucocorticoid replacement due to its balanced 1:1 glucocorticoid-to-mineralocorticoid potency profile [1]. Unlike methylprednisolone or dexamethasone, which lack sufficient mineralocorticoid activity, hydrocortisone succinate provides the full spectrum of adrenal hormone replacement required for survival in adrenalectomized animal models or patients with primary adrenal insufficiency [2].

High-Dose, Low-Volume Parenteral Formulation Development

The very high aqueous solubility of hydrocortisone sodium succinate (97 mg/mL) makes it the prodrug of choice for developing concentrated injectable formulations intended for bolus IV administration in emergency medicine and critical care . This property directly enables the delivery of 100–500 mg doses in a clinically practical volume (e.g., ≤2 mL), a key requirement for rapid intervention in septic shock, severe allergic reactions, and status asthmaticus [3].

Analytical Method Development and Quality Control Reference Standard

Hydrocortisone hemisuccinate (CAS 2203-97-6), with its established 99.6% purity and low hygroscopicity, serves as a stable and reliable reference standard for the quantitative analysis of hydrocortisone sodium succinate raw materials and finished drug products [4]. Its use is mandated or recommended in pharmacopoeial monographs (e.g., USP, ChP) for HPLC assay development, validation, and routine quality control testing [5].

In Vitro Immunomodulatory and Cytokine Inhibition Studies

The defined IC50 of 6.7 µM for IL-6 inhibition provides a quantifiable benchmark for using hydrocortisone sodium succinate in in vitro models of inflammation . This makes it a useful tool for investigating glucocorticoid receptor-mediated suppression of pro-inflammatory cytokines, screening for glucocorticoid sensitizers or antagonists, and studying the molecular mechanisms of steroid action in immune cells .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydrocortisone Succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.